Methyl 3-(aminomethyl)benzoate

Übersicht

Beschreibung

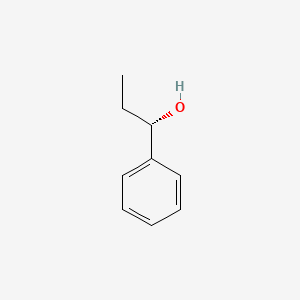

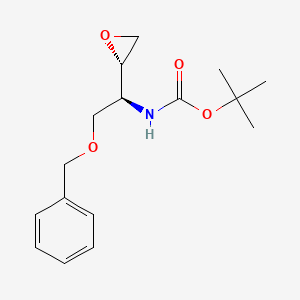

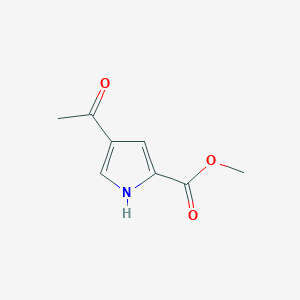

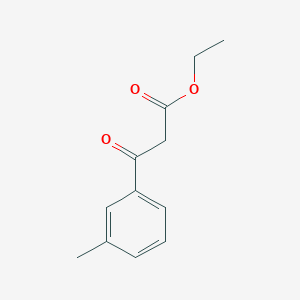

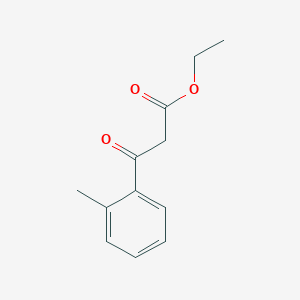

“Methyl 3-(aminomethyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “methyl 3-aminomethyl benzoate hydrochloride” and has a molecular weight of 201.65 . It is a solid substance at room temperature .

Synthesis Analysis

“Methyl benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The synthesis of similar compounds has been reported through esterification reactions .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(aminomethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .

Chemical Reactions Analysis

“Methyl benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .

Physical And Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate” is a white to brown solid with a boiling point of 179-181°C .

Wissenschaftliche Forschungsanwendungen

Enhancing NMDAR-Mediated Neurotransmission

- Application: Sodium benzoate, a derivative of benzoic acid, has been explored for its potential in enhancing NMDAR-mediated neurotransmission. This approach is considered novel for the treatment of schizophrenia.

- Research Findings: A study found that sodium benzoate produced significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).

Synthesis of Radioactive Compounds

- Application: Methyl benzoate derivatives are used in the synthesis of radioactive compounds for research purposes.

- Research Findings: A specific study described the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound with potential applications in radiochemistry and pharmaceuticals (Taylor et al., 1996).

Plant Scent Compound Biosynthesis

- Application: In plants like snapdragons, methyl benzoate is a primary scent compound, essential for pollinator attraction.

- Research Findings: Studies have characterized the enzymes and genetic regulation involved in the biosynthesis and emission of methyl benzoate, providing insights into plant-pollinator interactions and floral scent evolution (Dudareva et al., 2000).

Development of Polyamides

- Application: Methyl benzoate derivatives are used in the synthesis of hyperbranched aromatic polyamides, materials with potential applications in high-performance polymers.

- Research Findings: Research demonstrated the successful synthesis of hyperbranched aromatic polyamides using methyl 3,5-bis(4-aminophenoxy)benzoate, which could lead to the development of new materials with unique properties (Yang et al., 1999).

Chemical Synthesis and Modifications

- Application: Methyl benzoate and its derivatives play a role in chemical syntheses, such as α-alkylation of β-aminobutanoates.

- Research Findings: Studies on the chemical modifications and reactions of methyl benzoate derivatives have contributed to the development of methods for synthesizing various organic compounds (Seebach & Estermann, 1987).

Alzheimer's Disease Treatment

- Application: Sodium benzoate, related to benzoic acid, has been studied as a potential treatment for early-phase Alzheimer's Disease.

- Research Findings: A trial demonstrated that sodium benzoate improved cognitive and overall functions in patients with early-phase Alzheimer's Disease, showing its promise as a novel treatment approach (Lin et al., 2014).

Wirkmechanismus

Mode of Action

It is known that the compound can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of its targets.

Biochemical Pathways

Given its chemical structure and reactivity, it may potentially interact with a variety of biochemical pathways .

Result of Action

Its potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-(aminomethyl)benzoate. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .

Safety and Hazards

“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKDJSKHXGOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383448 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(aminomethyl)benzoate | |

CAS RN |

93071-65-9 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)